![molecular formula C15H14ClN5 B6443243 N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine CAS No. 2640865-83-2](/img/structure/B6443243.png)
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The presence of a cyclopropyl group and a 4-chlorophenyl group suggests that this compound could have unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar purine ring system, with the cyclopropyl and 4-chlorophenyl groups adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the functional groups attached to it. The presence of the amine group could make it a potential nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present .Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-aminehlorophenyl-9-cyclopropyl-9H-purin-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low acute toxicity. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and it has a relatively short shelf-life. In addition, it is not approved for use in humans, and it has not been extensively studied in vivo.
Orientations Futures
There are a variety of potential future directions for the use of N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-aminehlorophenyl-9-cyclopropyl-9H-purin-6-amine. It could potentially be used as a novel drug delivery system, or as a therapeutic agent for the treatment of various diseases. In addition, further studies could be conducted to better understand its mechanism of action, and to identify additional potential applications. Finally, it could also be studied for its potential use as an adjuvant for other therapeutic agents, such as vaccines.
Méthodes De Synthèse
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-aminehlorophenyl-9-cyclopropyl-9H-purin-6-amine is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenylmethyl chloride with cyclopropylmagnesium bromide to form 4-chlorophenylmethyl cyclopropane. The second step involves the conversion of the cyclopropane to N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-aminehlorophenyl-9-cyclopropyl-9H-purin-6-amine through a reaction with N-methyl-9H-purin-6-amine.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-aminehlorophenyl-9-cyclopropyl-9H-purin-6-amine has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterase and adenosine deaminase. It has also been studied for its potential anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, it has been studied for its potential use as a novel drug delivery system.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUHCMEJFSYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

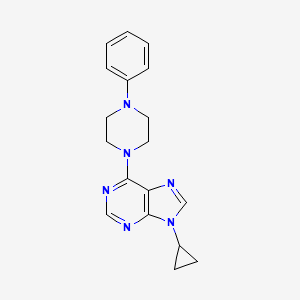
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
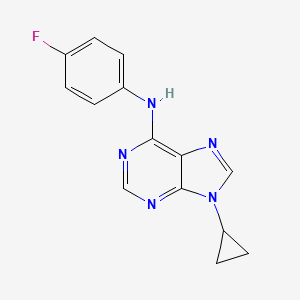
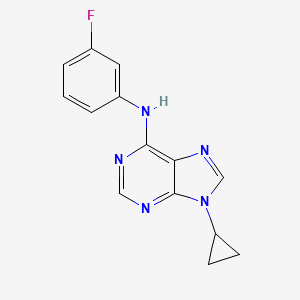
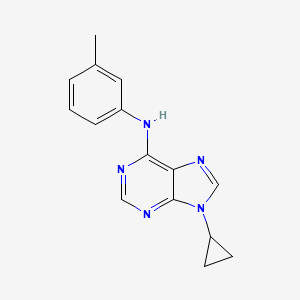
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)
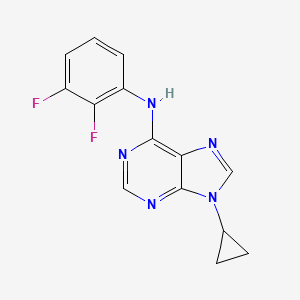
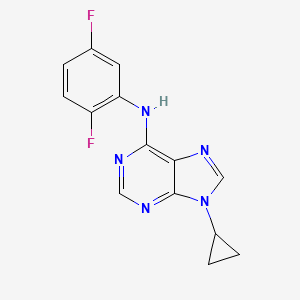
![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)